3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid
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Overview
Description
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid is a complex organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of phenethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a phenylpropanoic acid derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acids: These compounds share a similar aromatic structure but differ in their functional groups.
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, have similar chemical properties but different biological activities.
Phenylpropanoic acids: Other phenylpropanoic acids, such as ibuprofen, have similar structural features but distinct pharmacological effects.
Uniqueness
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[4-[[2-(2-phenylethylcarbamoyl)phenyl]sulfamoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O5S/c27-23(28)15-12-19-10-13-20(14-11-19)32(30,31)26-22-9-5-4-8-21(22)24(29)25-17-16-18-6-2-1-3-7-18/h1-11,13-14,26H,12,15-17H2,(H,25,29)(H,27,28) |
InChI Key |
VELGGTAQFOKGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
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